N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O3/c18-12-2-1-3-13(10-12)20-14(25)11-24-17(26)23-5-4-19-15(16(23)21-24)22-6-8-27-9-7-22/h1-5,10H,6-9,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVHMZXCVOJGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A bromophenyl group
- A morpholino group
- A triazolo-pyrazinone moiety
This unique combination of functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of related compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested for their effectiveness against various pathogens. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against several bacterial strains.
- Significant reduction in biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, indicating potential use in treating biofilm-associated infections .
Anticancer Activity
The compound's structural features suggest it may inhibit cancer cell proliferation. Similar derivatives have demonstrated:
- Cytotoxic effects against leukemia cell lines with IC50 values indicating significant potency.
- Mechanisms involving DNA gyrase and dihydrofolate reductase (DHFR) inhibition, which are critical targets in cancer therapy .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes such as DHFR and DNA gyrase, which are involved in nucleotide synthesis and DNA replication.
- Cellular Interaction : The bromophenyl and morpholino groups may enhance binding affinity to specific receptors or enzymes, thereby modulating cellular pathways.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 0.22 - 0.25 | >60 |
| Compound 7b (similar derivative) | Antimicrobial | 0.22 - 0.25 | 12.27 - 31.64 |
| Compound 20 (related pyrazole) | Antiviral, Antitumor | - | Significant activity against various cancer cell lines |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study highlighted the synergistic effects of related compounds when combined with standard antibiotics like Ciprofloxacin and Ketoconazole. These combinations resulted in reduced MICs for resistant strains .
- Cancer Cell Line Studies : Research on similar triazole derivatives revealed potent anticancer activity against multiple leukemia cell lines, suggesting that the compound could be further explored for its therapeutic potential in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share the triazolopyrazine core but differ in substituents, influencing their physicochemical and pharmacological profiles:
Substituent Effects on Properties
- Bromophenyl Position : The 3-bromophenyl group in the target compound vs. the 2-bromophenyl isomer alters electronic and steric interactions. The para-bromine in the 3-position may favor interactions with hydrophobic pockets in target proteins compared to the ortho-substituted analog.
- Morpholino vs. Morpholino’s oxygen-rich structure may improve metabolic stability .
- Core Modifications: The quinoxaline analog replaces pyrazine with a larger aromatic system, likely altering π-π stacking interactions and binding kinetics.
Pharmacological and Physicochemical Data
While direct activity data for the target compound is unavailable in the provided evidence, insights can be extrapolated from structural trends:
- Solubility: The morpholino group in the target compound may enhance water solubility compared to lipophilic substituents like 3,5-dimethylphenoxy .
- Metabolic Stability : Bromine at the 3-position (target) vs. methylthio groups (e.g., in ) could reduce susceptibility to oxidative metabolism.
- Synthetic Accessibility: Compounds with simpler substituents (e.g., morpholino) may be more synthetically tractable than those with multi-ring systems (e.g., or ).
Critical Analysis of Evidence Limitations
The provided evidence lacks direct pharmacological data (e.g., IC₅₀, binding assays), limiting mechanistic comparisons. Structural inferences are based on substituent chemistry and molecular weight trends. Additionally, the quinoxaline analog and phenoxy derivative highlight the importance of core flexibility in drug design but require further experimental validation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrazine core followed by substitution with morpholine and coupling to the bromophenyl-acetamide moiety. Key steps include:
- Condensation reactions under reflux with solvents like ethanol or DMF, often catalyzed by Lewis acids (e.g., ZnCl₂) .
- Buchwald-Hartwig amination for introducing morpholine at the 8-position, requiring palladium catalysts and controlled temperatures (80–100°C) .
- Final amide coupling using EDCI/HOBt or carbodiimide reagents in anhydrous dichloromethane .
- Critical Parameters : Reaction purity is ensured via TLC monitoring and intermediate purification by column chromatography .
Q. How can the 3D conformation of this compound be determined experimentally and computationally?
- Methodological Answer :
- X-ray crystallography is the gold standard for resolving crystal structures, requiring high-purity crystals grown via slow evaporation in solvents like DMSO/water .
- Computational modeling (e.g., DFT calculations or molecular dynamics simulations) predicts electronic properties and binding conformations. Software like Gaussian or Schrödinger Suite is used, with solvent effects modeled explicitly .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR confirms proton environments and carbon frameworks, with DMSO-d₆ as the solvent .
- HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns .
- IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches) .
Q. How can researchers identify the biological targets of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) screens against protein databases (e.g., PDB) to predict binding affinities .
- Kinase/enzyme inhibition assays (e.g., ADP-Glo™ for kinases) quantify IC₅₀ values .
- Cellular pathway analysis (Western blot, qPCR) identifies downstream effects on signaling proteins (e.g., MAPK, PI3K) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls .
- Orthogonal validation : Confirm apoptosis via both Annexin V flow cytometry and caspase-3/7 luminescence assays .
- Meta-analysis of published IC₅₀ values to identify outliers and contextualize experimental variables (e.g., serum concentration) .
Q. How can structural modifications enhance this compound’s bioactivity and selectivity?
- Methodological Answer :
- SAR (Structure-Activity Relationship) studies :
- Replace bromophenyl with electron-withdrawing groups (e.g., -CF₃) to improve target binding .
- Modify morpholine to piperazine derivatives for enhanced solubility and CNS penetration .
- Prodrug design : Introduce esterase-labile groups (e.g., acetyl) to improve bioavailability .
Q. What analytical methods validate purity in complex biological matrices?
- Methodological Answer :
- HPLC-MS/MS with a C18 column (gradient elution: acetonitrile/0.1% formic acid) quantifies compound levels in plasma .
- LC-TOF detects impurities at <0.1% levels, critical for preclinical studies .
- Stability testing under varied pH/temperature conditions identifies degradation products .
Q. How can metabolic stability and pharmacokinetic properties be optimized?
- Methodological Answer :
- In vitro microsomal assays (human liver microsomes + NADPH) identify metabolic hotspots. For example, morpholine ring oxidation is a common degradation pathway .
- Deuterium incorporation at labile C-H bonds reduces CYP450-mediated metabolism .
- LogP optimization via substituent tuning (e.g., adding polar groups) improves aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
